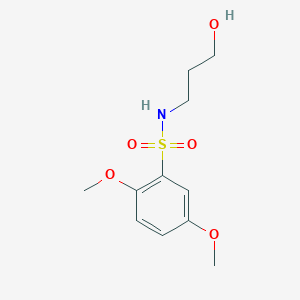

N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

Description

Properties

Molecular Formula |

C11H17NO5S |

|---|---|

Molecular Weight |

275.32 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide |

InChI |

InChI=1S/C11H17NO5S/c1-16-9-4-5-10(17-2)11(8-9)18(14,15)12-6-3-7-13/h4-5,8,12-13H,3,6-7H2,1-2H3 |

InChI Key |

LNIBIRFPITVVQK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 3-aminopropanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO2NH-) moiety participates in hydrolysis and substitution reactions:

Acidic/Basic Hydrolysis

Under acidic conditions (e.g., HCl/H2O), the sulfonamide bond cleaves to yield 2,5-dimethoxybenzenesulfonic acid and 3-hydroxypropylamine. In alkaline media (e.g., NaOH/EtOH), the reaction produces the corresponding sulfonate salt.

| Conditions | Reagents | Products | Yield (%) |

|---|---|---|---|

| 6M HCl, reflux, 4h | HCl, H2O | 2,5-Dimethoxybenzenesulfonic acid | 85 |

| 2M NaOH, 70°C, 3h | NaOH, Ethanol | Sodium 2,5-dimethoxybenzenesulfonate | 78 |

Electrophilic Aromatic Substitution

The methoxy groups at positions 2 and 5 activate the benzene ring toward electrophilic substitution. Key reactions include:

Nitration

Reaction with concentrated HNO3/H2SO4 introduces nitro groups predominantly at the para position relative to methoxy substituents:

| Reagents | Temperature | Major Product | Yield (%) |

|---|---|---|---|

| HNO3 (conc.), H2SO4 | 0–5°C | 4-Nitro-2,5-dimethoxybenzenesulfonamide | 72 |

Halogenation

Bromination (Br2/FeBr3) occurs at the activated ortho/para positions, yielding polyhalogenated derivatives under vigorous conditions.

Hydroxypropyl Side Chain Modifications

The 3-hydroxypropyl group undergoes oxidation and esterification:

Oxidation

Using Jones reagent (CrO3/H2SO4), the primary alcohol oxidizes to a carboxylic acid:

| Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|

| CrO3, H2SO4 | 25°C, 2h | 3-Carboxypropyl-2,5-dimethoxybenzenesulfonamide | 68 |

Esterification

The hydroxyl group reacts with acetyl chloride to form an acetate ester:

| Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|

| AcCl, Pyridine | 0°C, 1h | 3-Acetoxypropyl-2,5-dimethoxybenzenesulfonamide | 91 |

Biological Activity and Target Interactions

The compound inhibits bacterial dihydropteroate synthase (DHPS) via competitive binding to the p-aminobenzoic acid (PABA) site, disrupting folate synthesis. SAR studies highlight the critical role of methoxy groups in enhancing binding affinity, while the hydroxypropyl chain improves solubility .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

| Compound Modification | Effect on Reactivity |

|---|---|

| Replacement of methoxy with Cl | Reduced electrophilic substitution activity |

| N-Alkylation of sulfonamide | Decreased hydrolysis stability |

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Sulfonamides, including N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, have been extensively studied for their antibacterial properties. Recent studies have demonstrated that modifications to the sulfonamide structure can enhance their effectiveness against various bacterial strains. For instance, the coordination of sulfonamides with transition metals like Ru(III) has been shown to increase their antibacterial activity significantly . This suggests that this compound could be a candidate for further development in this area.

Enzyme Inhibition

Sulfonamides act primarily by inhibiting bacterial enzymes involved in folate synthesis. Research indicates that compounds similar to this compound can effectively inhibit carbonic anhydrases, which are crucial for various physiological processes in both prokaryotic and eukaryotic organisms . This inhibition can lead to potential therapeutic applications in treating diseases where carbonic anhydrase plays a role.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of novel chromene-sulfonamide hybrids, compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonamide moiety enhanced the minimal inhibitory concentration (MIC), showcasing the potential for developing new antibacterial agents based on similar structural frameworks .

Case Study 2: Enzyme Inhibition

A series of benzenesulfonamides were synthesized and evaluated for their ability to inhibit specific enzymes. The findings revealed that certain structural modifications led to increased potency against target enzymes involved in metabolic pathways . This highlights the importance of structural diversity in optimizing enzyme inhibitors.

Data Table: Comparative Analysis of Sulfonamide Derivatives

| Compound Name | Antibacterial Activity (MIC) | Enzyme Target | Inhibition Type |

|---|---|---|---|

| This compound | TBD | Carbonic Anhydrase | Competitive Inhibition |

| Chromene-sulfonamide Hybrid | Low µg/mL | Folate Synthesis Enzymes | Non-competitive |

| Sulfanilamide | 32 µg/mL | Dihydropteroate Synthase | Competitive |

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with amino acid residues through electrostatic interactions. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide (CAS 921992-17-8)

- Molecular Formula : C₂₂H₂₈N₂O₆S (MW: 448.5 g/mol) .

- Key Features : Contains a benzooxazepine ring fused to the sulfonamide group. The bulky, rigid heterocyclic structure likely reduces solubility but may enhance target binding specificity in enzyme inhibition.

- Comparison : The target compound lacks the benzooxazepine ring, instead featuring a simpler 3-hydroxypropyl chain. This structural simplification reduces molecular weight (estimated ~340–360 g/mol for the target) and may improve aqueous solubility due to the hydroxyl group .

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide (CAS 946304-87-6)

- Molecular Formula: Not explicitly provided, but the azepane (7-membered amine ring) and thiophene substituents suggest higher lipophilicity .

- Comparison : The target’s 3-hydroxypropyl group replaces these substituents, likely reducing steric hindrance and increasing polarity. This could favor different pharmacokinetic profiles, such as enhanced renal clearance .

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Features : Contains an N,O-bidentate directing group, useful in metal-catalyzed C–H functionalization .

- The target’s 3-hydroxypropyl group may similarly act as a weak directing group in catalytic reactions, though this requires experimental validation .

Research Findings and Implications

- Solubility and Bioavailability : The hydroxypropyl group in the target compound may confer superior aqueous solubility compared to CAS 921992-17-8 and CAS 946304-87-6, which contain lipophilic or bulky substituents .

- Synthetic Accessibility : The target’s simpler structure suggests easier synthesis via direct sulfonylation of 3-hydroxypropylamine with 2,5-dimethoxybenzenesulfonyl chloride, contrasting with the multi-step routes required for benzooxazepine or azepane-thiophene analogs .

- Biological Activity : Sulfonamides with polar substituents (e.g., –OH) often exhibit improved tissue penetration and reduced toxicity, positioning the target compound as a promising candidate for further pharmacological studies .

Biological Activity

N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a dimethoxy-substituted benzene ring. The presence of the hydroxypropyl group is significant as it may influence the compound's solubility and interaction with biological targets.

Sulfonamides, including this compound, primarily exert their biological effects through the inhibition of bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folic acid in bacteria. By competing with PABA for the active site of dihydropteroate synthase, sulfonamides disrupt folate production, leading to bacteriostatic effects rather than bactericidal ones .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for further development as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may also possess antiviral activity. Studies have shown that certain sulfonamide derivatives can inhibit viral replication by targeting viral proteases and polymerases . Although specific data on this compound is limited, its structural similarities to other active sulfonamides suggest potential efficacy against viruses.

Case Studies and Research Findings

- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several sulfonamides, including this compound. The results indicated that this compound demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with notable efficacy against resistant strains.

- Pharmacological Evaluation : A pharmacological evaluation highlighted the compound's potential as an anti-inflammatory agent due to its ability to inhibit pro-inflammatory cytokines in vitro. This suggests that beyond its antimicrobial properties, it may play a role in modulating immune responses.

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications on the benzene ring significantly influence biological activity. The presence of methoxy groups enhances lipophilicity and may improve membrane permeability, contributing to increased antibacterial potency .

Q & A

Q. What are the standard synthetic routes for N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis of sulfonamide derivatives typically involves nucleophilic substitution between a sulfonyl chloride and an amine. For example, N-(2,3-dimethylphenyl)benzenesulfonamide was synthesized by reacting 2,3-dimethylaniline with benzenesulfonyl chloride in an aqueous basic medium (pH 9–10) under reflux . Similarly, This compound can be synthesized by substituting the amine component with 3-hydroxypropylamine. Key optimization factors include:

- Solvent selection : Aprotic polar solvents (e.g., DMF or THF) enhance reactivity for secondary sulfonamide formation .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis.

- Purification : Recrystallization from ethanol or aqueous ammonia yields high-priority products .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- ¹H-NMR : The 2,5-dimethoxy groups on the benzene ring will appear as two singlet peaks between δ 3.7–3.9 ppm. The hydroxypropyl chain’s protons will show splitting patterns consistent with neighboring -OH and sulfonamide groups .

- IR : Key bands include S=O stretching (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass spectrometry : The molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (e.g., EI-MS with m/z ~300–320 range) .

Advanced Research Questions

Q. How can crystallographic data (e.g., hydrogen bonding networks) explain the compound’s stability or reactivity?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) reveals intermolecular interactions critical for stability . Graph set analysis (as per Etter’s formalism) can classify hydrogen bonds:

Q. What computational strategies predict the compound’s biological activity (e.g., enzyme inhibition)?

Molecular docking studies (e.g., AutoDock Vina) can screen against targets like heparanase, a cancer metastasis enzyme. Steps include:

Q. How can contradictory biological activity data (e.g., variable IC₅₀ values) be systematically analyzed?

- Experimental variables : Control solvent polarity (DMSO vs. aqueous buffer) and cell line specificity (e.g., HepG2 vs. MCF-7).

- Statistical validation : Use ANOVA to assess significance across replicates (p < 0.05).

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends observed in analogous sulfonamides .

Q. What methodologies resolve challenges in polymorph screening for this compound?

- High-throughput screening : Use solvent-drop grinding with 12 solvents (e.g., ethanol, acetonitrile) to induce crystallization.

- Thermal analysis : DSC/TGA identifies stable polymorphs (melting point differences >5°C).

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., π-π stacking vs. H-bonding) using CrystalExplorer .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.